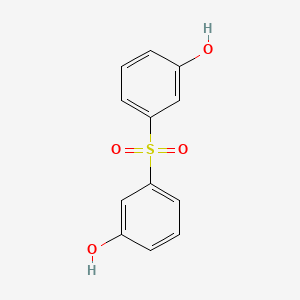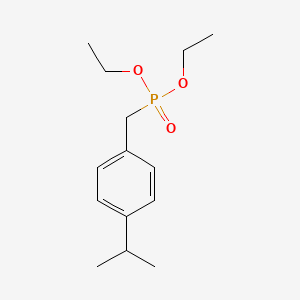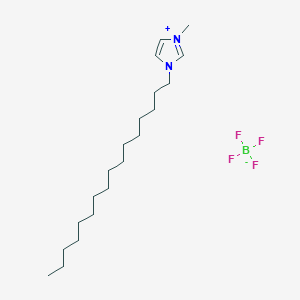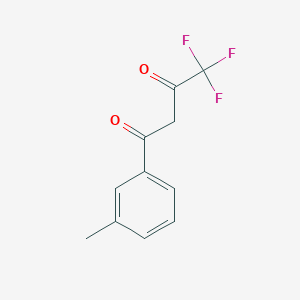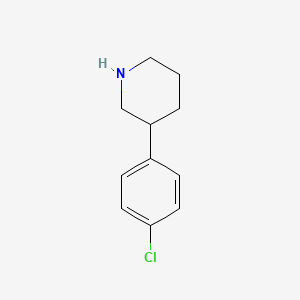
3-(4-Chlorophenyl)piperidine
Übersicht
Beschreibung
“3-(4-Chlorophenyl)piperidine” is a chemical compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 . This compound is a part of a class of molecules known as piperidines .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, has attracted the attention of organic and medicinal chemists due to their various biological activities . The synthesis process often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)piperidine” consists of a six-membered piperidine ring attached to a phenyl ring at the 3-position . The phenyl ring carries a chlorine atom at the 4-position .
Chemical Reactions Analysis
Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been found to participate in various chemical reactions. For instance, they have been used in the synthesis of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents .
Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)piperidine” is a solid compound . Its InChI code is "1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2" .
Wissenschaftliche Forschungsanwendungen
1. Drug Discovery
- Application : Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, are utilized in different therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
- Methods : The specific methods of application or experimental procedures vary widely depending on the specific therapeutic application. Generally, these compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .
- Results : The results also vary depending on the specific therapeutic application. In general, piperidine derivatives have shown promising results in various therapeutic applications .
2. Schizophrenia Treatment
- Application : “3-(4-Chlorophenyl)piperidine” has potential therapeutic applications in the treatment of schizophrenia .
- Methods : The compound is studied as an H3-receptor inverse agonist. The specific experimental procedures would involve in vitro and in vivo testing .
- Results : While the specific outcomes are not detailed in the source, the research suggests potential benefits in the treatment of schizophrenia .
3. Antimicrobial Activity
- Application : Certain piperidine derivatives have been screened for their antibacterial activity against various bacterial strains .
- Methods : The compounds are typically tested in vitro against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium .
- Results : The specific outcomes are not detailed in the source, but the research suggests that these compounds have potential antimicrobial activity .
4. Anticancer Applications
- Application : Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have shown potential as clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
- Methods : These compounds are typically tested in vitro and in vivo for their anticancer effects. In prostate cancer cells, for example, piperidine treatment inhibits cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
- Results : The specific outcomes are not detailed in the source, but the research suggests that these compounds have potential anticancer activity .
5. Diabetes Treatment
- Application : While the source does not specifically mention “3-(4-Chlorophenyl)piperidine”, it does discuss the potential of piperidine derivatives in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
- Methods : The specific methods of application or experimental procedures would involve in vitro and in vivo testing .
- Results : The specific outcomes are not detailed in the source, but the research suggests potential benefits in the treatment of diabetes .
6. Neurological Disorders
- Application : Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have shown potential in the treatment of neurological disorders. They can act on various signaling pathways essential for the establishment of these disorders .
- Methods : These compounds are typically tested in vitro and in vivo for their effects. In some cases, they lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of disorder-affected cells .
- Results : The specific outcomes are not detailed in the source, but the research suggests that these compounds have potential therapeutic activity against different types of neurological disorders .
Safety And Hazards
Safety information for “3-(4-Chlorophenyl)piperidine” indicates that it is classified under GHS07, with a signal word of "Warning" . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Zukünftige Richtungen
Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been proposed to treat cognitive disorders . They have been found to improve consolidation processes in the fear condition task . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXKIKPTKUQMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606126 | |
| Record name | 3-(4-Chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)piperidine | |
CAS RN |
55989-13-4 | |
| Record name | 3-(4-Chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



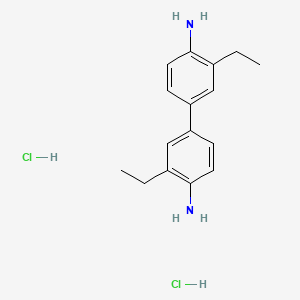
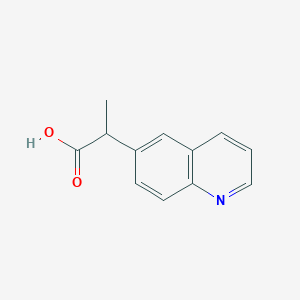
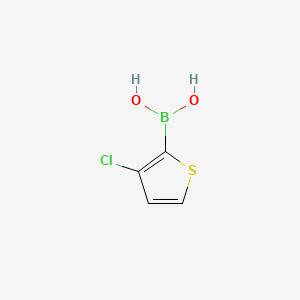
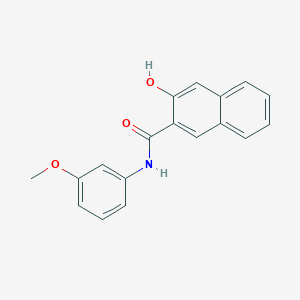
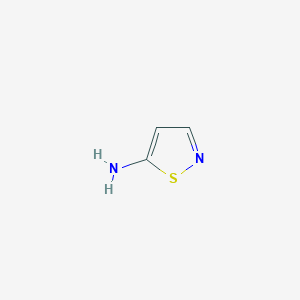
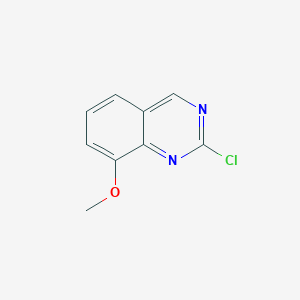

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
